molecular formula C25H23FN4O B1192332 Bractoppin

Bractoppin

Cat. No.: B1192332
M. Wt: 414.5 g/mol
InChI Key: UHDGSNOZRAAGIZ-UHFFFAOYSA-N
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Description

Bractoppin is a benzimidazole derivative that acts as a selective small-molecule inhibitor of phosphopeptide recognition by the BRCA1 tandem BRCT domain. This compound has garnered significant attention due to its ability to interrupt BRCA1-dependent cellular signaling, particularly in response to DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bractoppin is synthesized through a series of chemical reactions involving benzimidazole derivatives.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves multiple steps, including purification and characterization to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: Bractoppin primarily undergoes substitution reactions, where various substituents are introduced to the benzimidazole core to enhance its activity. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include benzimidazole precursors, phosphopeptide substrates, and various organic solvents. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its high binding affinity and selectivity for the BRCA1 tandem BRCT domain .

Scientific Research Applications

Bractoppin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

Bractoppin exerts its effects by selectively inhibiting the recognition of phosphopeptide substrates by the BRCA1 tandem BRCT domain. This inhibition prevents the recruitment of BRCA1 to sites of DNA damage, thereby interrupting BRCA1-dependent cellular signaling pathways. The compound engages specific residues within the BRCA1 tandem BRCT domain, blocking the phosphopeptide-binding site and preventing substrate binding .

Comparison with Similar Compounds

  • Benzimidazole derivatives targeting phosphopeptide recognition
  • Other small-molecule inhibitors of the BRCA1 tandem BRCT domain

Bractoppin’s unique binding mode and high selectivity make it a valuable tool for studying BRCA1-dependent cellular processes and developing targeted therapies.

Biological Activity

Bractoppin is a benzimidazole compound that has emerged as a significant inhibitor of phosphopeptide recognition by the BRCA1 tandem BRCT (tBRCT) domain, which plays a crucial role in DNA damage response and repair mechanisms. This article delves into the biological activity of this compound, highlighting its mechanism of action, structural characteristics, and potential therapeutic applications based on recent research findings.

This compound selectively inhibits the binding of phosphopeptides to the BRCA1 tBRCT domain, which is essential for mediating cellular responses to DNA damage. The compound demonstrates nanomolar potency in displacing cognate phosphopeptide substrates, such as BACH1, from the BRCA1 tBRCT domain. This inhibition interrupts critical signaling pathways involved in DNA repair processes.

Key Findings:

  • Binding Affinity : this compound has a dissociation constant (Kd) of approximately 0.38 µM when binding to the wild-type BRCA1 tBRCT and 0.31 µM for the M1775R mutant, indicating its effectiveness against certain cancer-associated mutations .
  • Structural Interactions : The binding mode of this compound involves favorable hydrophobic interactions and T-shaped pi-pi stacking with specific residues in the tBRCT domain, particularly Phe1662 .

Structural Features

The structural characteristics of this compound contribute significantly to its biological activity. The compound's design allows it to engage with key residues within the BRCA1 tBRCT domain that are responsible for recognizing phosphorylated serine residues in target peptides.

Structural Component Role
Benzimidazole Core Central scaffold providing structural stability and interaction capability
Hydrophobic Pocket Facilitates binding through hydrophobic interactions with tBRCT residues
piperazine Ring Enhances solubility and cellular permeability

In Vitro Studies

This compound has been extensively studied in vitro, revealing its ability to inhibit substrate recognition and disrupt BRCA1-mediated cellular responses to DNA damage. Key studies have demonstrated that:

  • Inhibition of G2 Arrest : this compound effectively abrogates G2 arrest induced by DNA damage, allowing for continued cell cycle progression .
  • Impact on RAD51 Recruitment : The compound diminishes BRCA1 recruitment to sites of DNA breaks, thereby reducing RAD51 assembly, which is vital for homologous recombination repair .

Case Studies

Recent case studies have illustrated this compound's potential in clinical applications, particularly in ovarian cancer treatment:

  • Ovarian Tumor Organoids : In a study involving serous borderline ovarian tumors, this compound was shown to promote apoptosis and inhibit both homologous recombination and non-homologous end joining repair pathways in tumor cells . This suggests its utility as a therapeutic agent in managing recurrent ovarian tumors.

Properties

Molecular Formula

C25H23FN4O

Molecular Weight

414.5 g/mol

IUPAC Name

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(2-phenyl-3H-benzimidazol-5-yl)methanone

InChI

InChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28)

InChI Key

UHDGSNOZRAAGIZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bractoppin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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